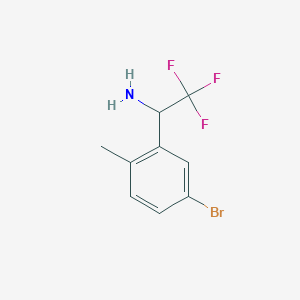

1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-amine

Beschreibung

Eigenschaften

CAS-Nummer |

1270381-73-1 |

|---|---|

Molekularformel |

C9H9BrF3N |

Molekulargewicht |

268.07 g/mol |

IUPAC-Name |

1-(5-bromo-2-methylphenyl)-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C9H9BrF3N/c1-5-2-3-6(10)4-7(5)8(14)9(11,12)13/h2-4,8H,14H2,1H3 |

InChI-Schlüssel |

SXQFUCDESAGYOW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)Br)C(C(F)(F)F)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Amination of 2,2,2-Trifluoroethyl Halides

A patented method (JP2008162990A) describes the preparation of 2,2,2-trifluoroethylamine by reacting 2,2,2-trifluoroethyl halides or sulfonates with ammonia under elevated temperature and pressure in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Example: 2,2,2-trifluoroethyl methanesulfonate (CF3CH2OSO2CH3) reacted with 28% aqueous ammonia at 150 °C for 5 hours in DMSO yielded 79% of 2,2,2-trifluoroethylamine with minimal bis(2,2,2-trifluoroethyl)amine by-product.

Similar yields (85%) were obtained using 2,2,2-trifluoroethyl p-toluenesulfonate under comparable conditions with extended reaction times and additional ammonia.

This method provides a reliable source of the trifluoroethylamine group for further coupling.

Functionalization of the Aromatic Ring: 5-Bromo-2-methylphenyl Intermediate

The 5-bromo-2-methylphenyl moiety can be prepared or obtained commercially, but its integration with the trifluoroethylamine requires careful synthetic design.

Coupling Strategies for the Target Compound

Nucleophilic Substitution on Aromatic Halides

While direct nucleophilic substitution of aromatic halides with trifluoroethylamine is theoretically possible, the electron-rich nature of the 5-bromo-2-methylphenyl ring and steric hindrance often limit this approach.

Summary Table of Preparation Methods

Research Outcomes and Considerations

The amination of trifluoroethyl sulfonates with ammonia is efficient and scalable, with minimal by-products, making it suitable for industrial preparation of trifluoroethylamine fragments.

Friedel-Crafts acylation and subsequent reductions are established methods for introducing functional groups on aromatic rings but may require optimization to avoid over-reaction or side products.

Amide coupling and nitrile reduction strategies from medicinal chemistry provide alternative routes, especially when functional group tolerance is critical.

Industrial applicability depends on cost, availability of starting materials, and environmental considerations. For instance, the use of dimethyl sulfoxide and high-pressure ammonia reactions requires appropriate safety measures.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of materials with specific electronic and mechanical properties.

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-amine with structurally related compounds, highlighting key differences in substituents, molecular properties, and biological activities:

Key Observations:

Substituent Effects: Bromine Position: The 5-bromo substituent in the target compound vs. 3-bromo in may alter steric hindrance and electronic effects, impacting receptor binding. Methoxy vs. Trifluoroethylamine vs.

Biological Activity: The trifluoroethylamine moiety is associated with CRF1 receptor antagonism (e.g., SSR125543A, ) and BACE1 inhibition (e.g., ), suggesting the target compound could share similar mechanisms. Pyrovalerone analogs demonstrate that aromatic amines with bulky substituents (e.g., pyrrolidinyl) can modulate monoamine transporters, though the trifluoro group may confer higher selectivity.

Synthetic Routes: Buchwald-Hartwig coupling (used in ) and hydrazine-mediated reductions (as in ) are viable methods for synthesizing such amines. The target compound could be derived from 1-(5-bromo-2-methylphenyl)ethanone via reductive amination with trifluoroethylamine .

Biologische Aktivität

1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-amine (CAS No. 1270381-73-1) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on anti-inflammatory properties, toxicity profiles, and structure-activity relationships.

- Molecular Formula : C9H9BrF3N

- Molecular Weight : 272.04 g/mol

- CAS Number : 1270381-73-1

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory effects of compounds similar to 1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-amine. For instance, research indicates that certain derivatives can inhibit carrageenan-induced paw edema in rats by modulating inflammatory mediators such as inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines. The compound's structural features suggest potential interactions with cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway.

Table 1: Affinity of Similar Compounds to COX Enzymes

| Compound | COX-1 Affinity (kcal/mol) | COX-2 Affinity (kcal/mol) |

|---|---|---|

| Diclofenac | -8.5 | - |

| Celecoxib | - | -12.2 |

| 1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-amine | TBD | TBD |

Note: TBD = To Be Determined based on future studies.

Toxicity Profile

The toxicity of 1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-amine has been predicted using computational models. These models categorize the compound into classes III–VI of toxicity, suggesting low predicted side effects related to hepatotoxicity, carcinogenicity, and mutagenicity. This favorable toxicity profile makes it a candidate for further pharmacological investigations.

Structure-Activity Relationship (SAR)

The presence of the bromine atom and trifluoromethyl group in the structure of 1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-amine appears to enhance its biological activity compared to similar compounds lacking these substituents. Structural modifications can significantly impact binding affinities to target proteins and overall biological efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-amine?

- Methodology : A common approach involves reductive amination or catalytic hydrogenation. For example, azide intermediates (e.g., derived from brominated aryl precursors) can be reduced using Pd/C under hydrogen atmosphere, yielding amines with ~88% efficiency . Alternatively, LiAlH₄ reduction of nitriles or imines in anhydrous ether at low temperatures (e.g., 0°C to RT) followed by extraction (EtOAc/Na₂CO₃) and drying (MgSO₄) provides moderate yields (~61%) .

Q. How can spectroscopic and crystallographic methods characterize this compound?

- Methodology :

- ¹H/¹³C/¹⁹F NMR : Assign peaks based on substituent effects (e.g., deshielding from Br and CF₃ groups) and coupling patterns (e.g., splitting from aromatic protons and trifluoroethylamine) .

- X-ray crystallography : Resolve the spatial arrangement of the bromo-methylphenyl and trifluoroethylamine groups to confirm stereochemistry .

- Mass spectrometry (HRMS) : Validate molecular weight (expected ~296.05 g/mol for C₁₀H₁₀BrF₃N) .

Q. What are the key applications of this compound in medicinal chemistry?

- Methodology : As a building block for antiviral or enzyme-targeting agents, its trifluoroethylamine moiety may enhance metabolic stability and binding affinity. For example, similar trifluoromethylphenyl amines are used in dihydroorotate dehydrogenase (DHODH) inhibitors . Evaluate bioactivity via enzyme inhibition assays (IC₅₀) and pharmacokinetic profiling (e.g., LogP, plasma stability) .

Advanced Research Questions

Q. How can computational tools optimize the synthesis and reactivity of this compound?

- Methodology : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For instance, ICReDD’s reaction path search methods combine computed activation energies with experimental feedback to identify optimal conditions (e.g., solvent, catalyst) . Machine learning models trained on similar brominated amines can predict regioselectivity in electrophilic substitutions .

Q. How to resolve contradictions in reaction yields reported across different synthetic protocols?

- Analysis : Compare reducing agents (e.g., LiAlH₄ vs. Pd/C). LiAlH₄ may over-reduce sensitive intermediates, while Pd/C offers milder conditions but requires careful control of hydrogen pressure . Purity discrepancies (e.g., 61% vs. 88%) may arise from incomplete extraction (e.g., aqueous/organic phase partitioning) or side reactions (e.g., dehalogenation) . Validate via TLC monitoring and column chromatography optimization.

Q. What strategies improve the purification of 1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-amine?

- Methodology :

- Liquid-liquid extraction : Adjust pH to partition the amine into organic solvents (e.g., EtOAc at basic pH) .

- Chromatography : Use silica gel with gradients of hexane/EtOAc (e.g., 7:3) for impurities like unreacted precursors.

- Recrystallization : Optimize solvent pairs (e.g., ether/pentane) to enhance crystalline purity .

Q. How do substituent effects (Br, CF₃, methyl) influence electronic and steric properties?

- Analysis :

- Electronic : Br (σ-withdrawing) and CF₃ (strong σ-withdrawing, π-withdrawing) reduce electron density on the aromatic ring, directing electrophilic substitution to the 4-position. Methyl (σ-donating) increases steric hindrance at the 2-position .

- Steric : Methyl at the 2-position may hinder rotation of the trifluoroethylamine group, affecting conformational stability in receptor binding .

Q. What challenges arise in pharmacological profiling, and how are they addressed?

- Methodology :

- Metabolic stability : Test in vitro liver microsomes to assess susceptibility to CYP450 enzymes. Introduce deuterium or fluorinated groups to block metabolic hotspots .

- Solubility : Use co-solvents (e.g., DMSO/PEG) or prodrug strategies (e.g., HCl salt formation) to enhance aqueous solubility for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.